molecular formula C13H22N2O2 B6350816 tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate CAS No. 1392491-69-8

tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate

Cat. No.: B6350816
CAS No.: 1392491-69-8
M. Wt: 238.33 g/mol
InChI Key: FAPCMGQEOQZPCR-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate is a chemical compound with the molecular formula C13H22N2O2 and a molecular weight of 238.33 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action for tert-butyl carbamates involves the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 1-cyano-2-methylcyclohexylamine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond . The reaction is carried out under mild conditions, often at room temperature, to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

tert-butyl N-(1-cyano-2-methylcyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-10-7-5-6-8-13(10,9-14)15-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPCMGQEOQZPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(C#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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